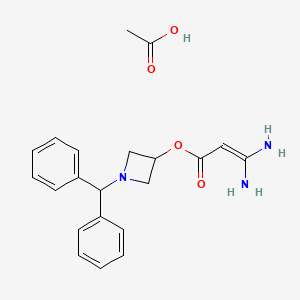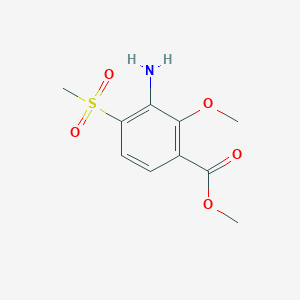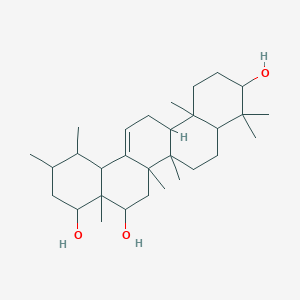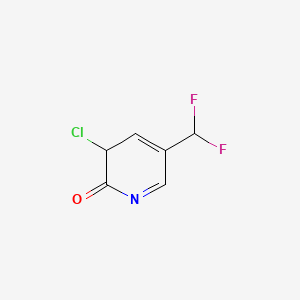
1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate is an organic compound with the molecular formula C21H25N3O4. It is known for its unique structure, which includes an azetidine ring and a benzhydryl group.
Méthodes De Préparation
The synthesis of 1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate typically involves the reaction of benzhydrylamine with acrylate esters. The process includes the following steps:
Reaction of Benzhydrylamine with Acrylate Esters: Benzhydrylamine reacts with acrylate esters in the presence of suitable solvents and catalysts.
Esterification: The resulting product undergoes esterification under acidic conditions to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mécanisme D'action
The mechanism of action of 1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate can be compared with other similar compounds, such as:
1-Benzhydrylazetidin-3-yl methanesulfonate: This compound has a similar azetidine ring structure but differs in its functional groups.
1-Benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate acetate: This compound shares a similar core structure but has different substituents
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H25N3O4 |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
acetic acid;(1-benzhydrylazetidin-3-yl) 3,3-diaminoprop-2-enoate |
InChI |
InChI=1S/C19H21N3O2.C2H4O2/c20-17(21)11-18(23)24-16-12-22(13-16)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15;1-2(3)4/h1-11,16,19H,12-13,20-21H2;1H3,(H,3,4) |
Clé InChI |
GYVCPOZJKBWGLB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-3,3'-disulfonic acid, 4,4'-bis(4-aminophenoxy)-](/img/structure/B12326504.png)

![Furo[3,2-c]pyridin-3(2H)-one hydrochloride](/img/structure/B12326508.png)

![5-[(4-Chlorophenyl)methyl]-3-phenyl-1,2,4-triazinan-6-one](/img/structure/B12326514.png)
![5-Cyano-2-{[(4-methylbenzoyl)oxy]methyl}tetrahydrofuran-3-yl 4-methylbenzoate](/img/structure/B12326525.png)
![Sodium;[4-hydroxy-3-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl] sulfate](/img/structure/B12326530.png)
![N-[1-carbamoyl-2-(4-hydroxyphenyl)ethyl]-2-acetamido-3-phenylpropanamide](/img/structure/B12326531.png)
![Decyl 2-[3-(2-decoxy-2-oxoethyl)benzimidazol-3-ium-1-yl]acetate](/img/structure/B12326534.png)
![3-bromo-2-(2,4-difluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12326537.png)


![Carbamic acid, [(1S)-1-acetyl-3-butenyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12326550.png)
![Toluene-4-sulfonic acid2-[4-(tert-butyl-dimethyl-silanyloxy)-7a-methyl-octahydro-inden-1-yl]-propyl ester](/img/structure/B12326556.png)
